
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid is a fluorinated indazole derivative Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable indazole derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Methoxycarbonylation: The methoxycarbonyl group is added using reagents like dimethyl carbonate or methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to avoid side reactions.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: Incorporated into polymers and materials for enhanced properties.
Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.
Chemical Synthesis: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances binding affinity to biological targets, while the indazole core interacts with enzymes or receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindazole: Lacks the methoxycarbonyl and carboxylic acid groups.
4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid: Lacks the fluorine atom.
5-Fluoro-1H-indazole-3-carboxylic acid: Lacks the methoxycarbonyl group.
Uniqueness
5-Fluoro-4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid is unique due to the presence of both the fluorine atom and the methoxycarbonyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H7FN2O4 |
|---|---|
Molecular Weight |
238.17 g/mol |
IUPAC Name |
5-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O4/c1-17-10(16)6-4(11)2-3-5-7(6)8(9(14)15)13-12-5/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
FYCZRGSOCNGJAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1C(=NN2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


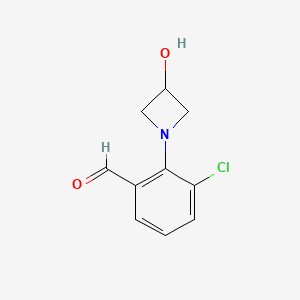
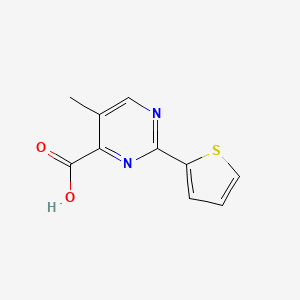
![2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13202176.png)
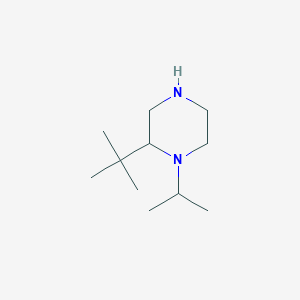

![1,3-Dihydrospiro[indene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13202209.png)

![Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13202228.png)
![N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B13202230.png)
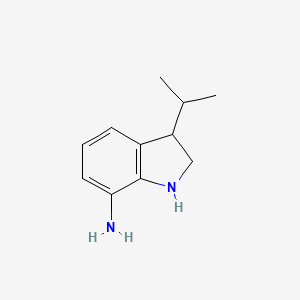
![2-[(3,5-Difluorophenyl)methyl]oxirane](/img/structure/B13202246.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide](/img/structure/B13202254.png)
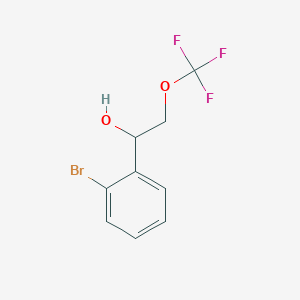
![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13202264.png)
